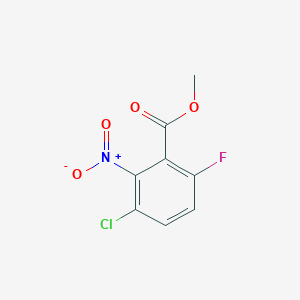

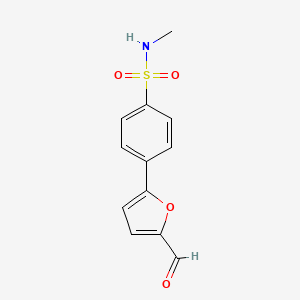

Methyl 3-chloro-6-fluoro-2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of different benzoic acid derivatives with various reagents. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is achieved by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, the synthesis of fluorescent dimethylamino-functionalized bibenzothiazole ligands is performed through a one-pot reductive methylation of nitro- and amino-substituted (hetero)arenes using a DMSO/HCOOH/Et3N system . These methods could potentially be adapted for the synthesis of methyl 3-chloro-6-fluoro-2-nitrobenzoate.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by techniques such as IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers are computed using HF and DFT methods, and the geometrical parameters obtained from XRD studies are in agreement with the calculated values . The molecular structure exhibits various interactions, such as hydrogen bonding, which are crucial for the stability of the molecule .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of methyl 3-chloro-6-fluoro-2-nitrobenzoate. However, they do discuss the reactivity of similar compounds. For example, the reactivity of 3-methyl-4-nitrophenol, a hydrolysate of fenitrothion, when chlorinated, leads to the formation of chloro-5-hydroxy-2-nitrobenzoic acid . This suggests that chlorination reactions and the presence of nitro groups are significant in the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various analytical techniques. The first hyperpolarizability, HOMO and LUMO analysis, and MEP are reported to determine the charge transfer within the molecule . The stability of the molecule arising from hyper-conjugative interactions and charge delocalization is analyzed using NBO analysis . These properties are essential for understanding the reactivity and potential applications of the compound .

Wissenschaftliche Forschungsanwendungen

Protoporphyrinogen IX Oxidase Inhibition

- A study by Li et al. (2005) reports the synthesis of compounds similar to Methyl 3-chloro-6-fluoro-2-nitrobenzoate and their potential as protoporphyrinogen IX oxidase inhibitors.

Building Blocks in Heterocyclic Synthesis

- Křupková et al. (2013) describe 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for heterocyclic synthesis, highlighting its utility in creating various nitrogenous heterocycles (Křupková et al., 2013).

Insecticide Synthesis

- Chen Yi-fen et al. (2010) discuss the use of 3-Methyl-2-nitrobenzoic acid, a related compound, in the synthesis of chlorantraniliprole, an insecticide, indicating the potential application of Methyl 3-chloro-6-fluoro-2-nitrobenzoate in similar syntheses (Chen Yi-fen et al., 2010).

Analytical Chemistry

- Gaddam et al. (2020) illustrate the use of similar compounds in the determination of genotoxic impurities in pharmaceuticals, indicating that Methyl 3-chloro-6-fluoro-2-nitrobenzoate could serve a role in analytical methodologies (Gaddam et al., 2020).

Solvent Solubility Studies

- Abraham model correlations for solvent transfer include studies on compounds like 2-chloro-5-nitrobenzoic acid, which could extend to Methyl 3-chloro-6-fluoro-2-nitrobenzoate for understanding its behavior in various solvents (Brumfield et al., 2015).

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . . These properties could impact the compound’s bioavailability, but more research is needed to confirm these predictions.

Result of Action

The molecular and cellular effects of Methyl 3-chloro-6-fluoro-2-nitrobenzoate’s action are currently unknown

Eigenschaften

IUPAC Name |

methyl 3-chloro-6-fluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)6-5(10)3-2-4(9)7(6)11(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKKCYPRANQGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)

![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)

![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride](/img/structure/B3003731.png)

![2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid](/img/structure/B3003736.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)

![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)

![2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3003740.png)

![3,7-Dioxa-9-azabicyclo[3.3.1]nonane](/img/structure/B3003743.png)